3,9-Diazabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDJTXWCVQUXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,9 Diazabicyclo 3.3.1 Nonane and Its Derivatives
General Strategies for Constructing the Diazabicyclo[3.3.1]nonane Core
The formation of the diazabicyclo[3.3.1]nonane framework generally relies on the creation of two piperidine (B6355638) rings fused at common carbon and nitrogen atoms. Key strategies involve the cyclization of acyclic precursors or the annulation of existing cyclic structures.
One fundamental approach to the diazabicyclo[3.3.1]nonane core involves the intramolecular cyclization of linear precursors that contain the requisite nitrogen atoms and carbon chain. These reactions often proceed through tandem processes where sequential bond formations lead to the bicyclic structure. For instance, the reaction of a suitable diketone with a primary amine can lead to the formation of the bicyclic system through a series of condensation and cyclization steps. The precise nature of the linear precursor and the reaction conditions dictate the final stereochemistry and substitution pattern of the bicyclic product.
Dicarboxylic acid derivatives serve as versatile starting materials for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane scaffold. These precursors can be transformed into key intermediates, such as piperidones, which then undergo further reactions to form the second ring. For example, the condensation of a dicarboxylic acid ester with a primary amine and another carbonyl-containing compound can initiate the formation of a piperidone ring, which is a crucial step in a multi-stage synthesis of the bicyclic core.
Classical and Modern Approaches in this compound Synthesis
Several classical and modern synthetic methods have been effectively employed to construct the this compound ring system. These methods often involve well-established name reactions that have been adapted for the specific synthesis of this bicyclic scaffold.
The Mannich reaction is a cornerstone in the synthesis of this compound derivatives. semanticscholar.org This reaction typically involves the condensation of an enolizable carbonyl compound, a primary amine, and formaldehyde (B43269). semanticscholar.org In the context of this compound synthesis, a double Mannich reaction is often employed, where a piperidone derivative reacts with a primary amine and formaldehyde to construct the second piperidine ring, yielding the bicyclic core. semanticscholar.orgnih.gov This approach is highly efficient for creating the 9-oxo-3,7-diazabicyclo[3.3.1]nonane (bispidinone) structure. semanticscholar.org The reaction is typically carried out in a protic solvent like methanol (B129727) and in the presence of an acid catalyst such as acetic acid. semanticscholar.orgect-journal.kz
A notable advantage of the Mannich approach is its ability to assemble the complex bicyclic framework in a single step from relatively simple precursors. rsc.org However, a primary outcome of this method is the presence of a carbonyl group at the C-9 position, which may not always be desired in the final molecule. semanticscholar.org
| Reactants | Reagents | Product | Reference |
| 1-(3-ethoxypropyl)-4-oxopiperidine, Primary Amine, Paraformaldehyde | Acetic Acid, Methanol | 3-(3-ethoxypropyl)-7-substituted-3,7-diazabicyclo[3.3.1]nonan-9-one | semanticscholar.org, ect-journal.kz |
| tert-butyl 4-oxopiperidine carboxylate, Benzylamine, Paraformaldehyde | Acetic Acid, Methanol | (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | nih.gov |
| 1-allylpiperidin-4-one, Allylamine, Paraformaldehyde | - | N,N′-diallylbispidinone | elsevierpure.com |
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, and it plays a crucial role in the synthesis of piperidone precursors required for the subsequent Mannich reaction. semanticscholar.orgect-journal.kz For instance, the synthesis of 1-(3-ethoxypropyl)-4-oxopiperidine, a key starting material for certain 3,7-diazabicyclo[3.3.1]nonane derivatives, is achieved through the Dieckmann condensation of the corresponding acyclic diester. semanticscholar.orgect-journal.kz This reaction provides an effective route to the substituted piperidone ring system, which is then elaborated to the final bicyclic structure.
| Reactants | Product | Reference |
| 3-ethoxypropylamine, ethylacrylate | 1-(3-ethoxypropyl)-4-oxopiperidine | semanticscholar.org, ect-journal.kz |
Following the Mannich cyclocondensation that typically yields a 9-oxo-3,7-diazabicyclo[3.3.1]nonane (bispidinone), the Wolff-Kishner reduction is frequently employed to remove the carbonyl group and complete the synthesis of the fully reduced bicyclic nonane. semanticscholar.orgnih.govect-journal.kz This reduction is carried out under basic conditions, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol. semanticscholar.orgect-journal.kz The reaction is typically heated to high temperatures (e.g., 160-170 °C) to facilitate the decomposition of the intermediate hydrazone and the formation of the desired methylene (B1212753) bridge at the C-9 position. semanticscholar.orgect-journal.kz The Huang-Minlon modification of the Wolff-Kishner reduction has also been found to be suitable for this transformation, providing good yields when the reaction temperature is carefully controlled. nih.gov
| Starting Material | Reagents | Product | Reference |
| 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones | Hydrazine hydrate, KOH, Triethylene glycol | 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonanes | semanticscholar.org, ect-journal.kz |
| (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | Hydrazine hydrate, KOH | N-benzyl-N'-tboc-bispidine | nih.gov |
| N,N′-diallylbispidinone | Hydrazine hydrate, KOH | N,N′-diallylbispidine | elsevierpure.com |
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has emerged as a powerful tool in the synthesis of complex molecular architectures, including the bicyclo[3.3.1]nonane framework. While direct palladium-catalyzed cyclizations to form the this compound core are not extensively documented, related methodologies suggest the viability of this approach. For instance, a palladium-catalyzed Mizoroki–Heck cyclization has been successfully employed in the total synthesis of lycodine, a natural product featuring a bicyclo[3.3.1]nonane skeleton. ect-journal.kz This demonstrates the potential for intramolecular C-C bond formation to construct the bicyclic system.
Furthermore, palladium catalysts have been utilized in the kinetic resolution of racemic alcohols using chiral sparteine (B1682161) analogues, which are structurally related to diazabicyclo[3.3.1]nonanes. rsc.org This highlights the utility of palladium in stereocontrolled transformations involving these types of scaffolds. The synthesis of bispidine (3,7-diazabicyclo[3.3.1]nonane) analogues of cisplatin (B142131) also involves palladium precursors, indicating the compatibility of this metal with the diazabicyclic core. nih.govacs.org Palladium-catalyzed hydrogenation is a common method for the debenzylation of nitrogen atoms within the bispidine framework, a crucial deprotection step in many synthetic routes. researchgate.net These examples collectively suggest that palladium-catalyzed reactions, such as intramolecular aminations or C-N cross-coupling reactions, could be promising avenues for the direct synthesis of the this compound ring system.
Asymmetric Synthesis and Chiral Induction in this compound Formation
The development of asymmetric syntheses to produce enantiomerically pure this compound derivatives is crucial for their application in medicinal chemistry and as chiral ligands. Several strategies can be envisioned for achieving stereocontrol in the formation of this bicyclic scaffold.
One major approach is the use of a chiral pool , where the synthesis begins with a readily available enantiopure starting material. For example, chiral amino acids or monoterpenoids can serve as precursors, with their inherent stereochemistry guiding the formation of the chiral bicyclic system. ect-journal.kznih.gov The synthesis of chiral bispidines (the 3,7-diaza isomer) from monoterpenoids illustrates the successful application of this strategy. nih.gov
Another powerful method involves the use of chiral catalysts to induce enantioselectivity in a key bond-forming step. Organocatalytic asymmetric transformations have been highlighted as a versatile tool for the construction of various chiral bicyclo[3.3.1]nonanes and their aza-derivatives. researchgate.net For instance, chiral amines can be used to catalyze asymmetric Michael additions, a key step in some annulation strategies to form the bicyclic core. nih.gov The use of chiral phosphonium/thiourea catalysts in asymmetric 1,3-dipolar cyclizations to construct related azabicyclo[3.3.1]nonane systems has also been reported.
The asymmetric synthesis of a C2-symmetric 2-endo,6-endo-disubstituted bispidine has been demonstrated, showcasing the feasibility of achieving high levels of stereocontrol in the synthesis of diazabicyclo[3.3.1]nonane isomers. elsevierpure.com While a detailed, universally applicable protocol for the asymmetric synthesis of the 3,9-diaza isomer remains an area of active research, these examples provide a strong foundation for the development of such methodologies.
Functionalization and Derivatization Strategies on the this compound Scaffold
Introduction of Substituents at Nitrogen Atoms
The nitrogen atoms at the 3- and 9-positions of the this compound scaffold are primary sites for functionalization, allowing for the modulation of the compound's physicochemical and biological properties. A variety of substituents can be introduced at these positions through standard N-alkylation and N-acylation reactions.
For example, the synthesis of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes has been reported, demonstrating the ability to introduce different substituents on each nitrogen atom. rsc.org The general reactivity of the nitrogen atoms is similar to that of other secondary amines. N-alkylation can be achieved by reacting the parent diamine with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides.
The synthesis of a bis-propargyl derivative of a related bispidinone has been accomplished, and these propargyl groups can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. acs.org This provides a versatile method for attaching a wide range of molecular fragments to the diazabicyclic core. Furthermore, debenzylation of N-benzyl protected precursors via palladium-catalyzed hydrogenation is a common strategy to obtain the free secondary amines, which are then available for further derivatization. researchgate.netrsc.org
| Reagent/Reaction Type | Functional Group Introduced | Reference |
|---|---|---|
| Arylpropenyl and propionyl chlorides | Arylpropenyl and propionyl groups | rsc.org |
| Alkyl halides | Alkyl groups | General knowledge |
| Acyl chlorides/anhydrides | Acyl groups | General knowledge |
| Propargyl bromide followed by CuAAC | Triazole-linked moieties | acs.org |
| Pd/C, H₂ (debenzylation) | Free amine (for further functionalization) | researchgate.netrsc.org |
Modification at Bridgehead and Bridge Carbons
Functionalization of the carbon skeleton of the this compound scaffold, particularly at the bridgehead positions (C1 and C5) and the bridge carbons, is less common than N-functionalization and presents a greater synthetic challenge. However, strategies for modifying the carbon framework of related bicyclo[3.3.1]nonane systems can provide insights into potential approaches.
One strategy involves the synthesis of the bicyclic core with pre-installed functional groups. For instance, the use of substituted cyclohexanones in annulation reactions can lead to bicyclo[3.3.1]nonanes with functionality at various positions on the carbon skeleton. rsc.orgucl.ac.uk Michael-aldol annulation reactions of substituted 1,3-cyclohexanediones with enals have been shown to produce a diverse range of polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk
For the modification of a pre-formed scaffold, the introduction of a carbonyl group at a bridge position, such as in 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone), allows for subsequent transformations. ect-journal.kzelsevierpure.comsemanticscholar.org This ketone can be reduced to a hydroxyl group, which can then be further functionalized. For example, bispidin-9-one has been converted to a geminal diol, which was then used to form platinum complexes. acs.org While these examples pertain to the 3,7-diaza isomer, the principles could be applied to a hypothetical 3,9-diazabicyclo[3.3.1]nonan-7-one.
Comparative Analysis of Synthetic Routes for this compound
The synthesis of the this compound scaffold can be approached through various synthetic strategies, each with its own advantages and limitations. A comparative analysis of these routes is essential for selecting the most appropriate method for a given application.
The Mannich reaction is a classical and widely used method for the synthesis of the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold. ect-journal.kzresearchgate.netelsevierpure.comsemanticscholar.org This one-pot, multicomponent reaction is often efficient and utilizes readily available starting materials. However, controlling the stereochemistry can be challenging, and the reaction conditions may not be compatible with all functional groups.
Multicomponent reactions , other than the Mannich reaction, also provide an efficient means of constructing the bicyclo[3.3.1]nonane core. rsc.org These reactions can rapidly build molecular complexity from simple precursors in a single step.
The choice of synthetic route will depend on factors such as the desired substitution pattern, the need for stereocontrol, the scale of the synthesis, and the availability of starting materials and reagents.
| Synthetic Route | Advantages | Disadvantages | Key Applications/Features |
|---|---|---|---|
| Mannich Reaction | One-pot, efficient, readily available starting materials | Difficult to control stereochemistry, harsh conditions may limit functional group tolerance | Widely used for the synthesis of the related bispidine (3,7-diaza) scaffold |
| Palladium-Catalyzed Approaches | Potential for high chemo- and stereoselectivity | Often multi-step, may require specialized catalysts and precursors | Promising for asymmetric synthesis and complex derivative synthesis |
| Other Multicomponent Reactions | Rapid construction of molecular complexity | Substrate scope may be limited | Efficient for generating libraries of related compounds |
Industrial Production Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Process safety and environmental impact are major considerations. The use of hazardous reagents and solvents should be minimized. The development of synthetic routes that can be conducted in environmentally benign solvents, such as water, is highly desirable. A patent describing the large-scale synthesis of 3,7-diaza-bicyclo[3.3.1]nonane-metal complexes in water highlights a trend towards greener industrial processes. google.com
Scalability of the reaction conditions is another key aspect. Reactions that require cryogenic temperatures, high pressures, or specialized equipment may be difficult and expensive to implement on an industrial scale. The purification of the final product must also be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.
The development of robust and reproducible synthetic processes is essential for the successful industrial production of this compound and its derivatives.
Structural and Conformational Analysis of 3,9 Diazabicyclo 3.3.1 Nonane Systems
Theoretical Frameworks for Conformational Equilibria in Bicyclo[3.3.1]nonanes
The conformational preferences of the 3,9-diazabicyclo[3.3.1]nonane system are best understood by first considering the parent carbocyclic framework, bicyclo[3.3.1]nonane. This structure is an ideal model for studying conformational equilibria as it consists of two fused cyclohexane rings. In principle, the bicyclo[3.3.1]nonane framework can exist in three primary conformations: a twin-chair (or chair-chair, CC), a boat-chair (BC), and a boat-boat (BB). rsc.org
For the unsubstituted bicyclo[3.3.1]nonane, the chair-chair (CC) conformation is the most stable. rsc.org However, this conformation is destabilized by a significant transannular steric interaction between the endo-hydrogen atoms at the C3 and C7 positions. This repulsive interaction can lead to a flattening of the cyclohexane rings. The energy difference between the most stable CC conformer and the less stable BC form is significant, with the BC conformer being virtually undetected by NMR spectroscopy even at low temperatures. rsc.org Theoretical calculations and electron diffraction studies have estimated the population of the BC conformer to be very low under normal conditions, though it can increase at very high temperatures. rsc.org The boat-boat (BB) conformation, often a C2-symmetric twisted twin boat, is generally considered high in energy and is not significantly populated. rsc.org
The introduction of heteroatoms, such as nitrogen in the this compound system, fundamentally alters the conformational landscape. The presence of nitrogen lone pairs introduces new electronic interactions, such as lone pair-lone pair repulsion, which can significantly influence the stability of the different conformations. rsc.org
Dominant Conformations of the this compound Ring System
The this compound core can adopt several key conformations, including the twin-chair, chair-boat, and twin-boat forms. iucr.org The preferred conformation is a delicate balance of steric hindrance from substituents and electronic interactions, primarily repulsion between the nitrogen lone pairs. rsc.orgmathnet.ru
The chair-chair (CC) conformation is a common and often preferred geometry for the this compound system, particularly when steric hindrance is minimized. semanticscholar.orgect-journal.kz In this conformation, both six-membered piperidine (B6355638) rings adopt a chair shape. The stability of the CC form is supported by X-ray diffraction analyses of various derivatives. For instance, the bicyclic unit of 3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorate was found to exist in a chair-chair conformation. acs.org Similarly, NMR spectroscopic data, specifically the presence of a doublet of doublets for equatorial protons at C2, C4, C6, and C8 with large geminal and vicinal coupling constants, confirms a chair-chair conformation for certain 3,7-disubstituted derivatives in solution. semanticscholar.orgect-journal.kz
However, the ideal CC conformation can be distorted. In some derivatives, such as 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the piperidine rings adopt distorted-chair conformations. iucr.org Furthermore, the introduction of acyl groups at the nitrogen atoms can lead to different relative orientations, described as "parallel" (pa) or "antiparallel" (ap), which adds another layer to the conformational possibilities within the CC framework. researchgate.net For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the CC conformation is consistently found to be the most stable, with the antiparallel orientation of the acetyl groups being energetically favored. researchgate.net X-ray analyses of several 3,7-diazabicyclo[3.3.1]nonan-9,9-diol hydrohalides also revealed a chair-chair conformation in the solid state. tandfonline.com
Summary of Evidence for Chair-Chair Conformation
| Compound Type | Method of Analysis | Key Findings | Reference |
|---|---|---|---|
| 3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonanes | ¹H NMR Spectroscopy | Doublet of doublets for equatorial protons with large coupling constants (Jgem = 10.5-11 Hz, Jvic = 3.0-6.0 Hz). | semanticscholar.orgect-journal.kz |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanes | Ab Initio Calculations | The CC conformation is the most stable skeletal form, with an antiparallel (ap) orientation of acetyl groups being optimal. | researchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonan-9,9-diol hydrohalides | Single Crystal X-ray Diffraction | All analyzed bicyclic systems exist in a chair-chair conformation in the solid state. | tandfonline.com |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | X-ray Diffraction & DFT | The two piperidine rings adopt distorted-chair conformations. | iucr.org |
The chair-boat (CB) conformation becomes particularly significant in substituted this compound systems to alleviate steric strain or unfavorable electronic interactions present in the CC form. rsc.org A notable example is the 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonane series, which consistently adopts a BC conformation. This preference is driven by the need to avoid severe 1,3-diaxial steric repulsion between the aryl groups and the lone pair-lone pair repulsion between the nitrogen atoms that would occur in a CC conformation. rsc.org
X-ray crystal structures of compounds like 2,4,6,8-tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one and 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one confirm that the bicyclo[3.3.1]nonane ring adopts a chair-boat conformation. nih.govnih.govum.edu.my In these structures, one piperidine ring is in a chair form while the other is in a boat form. nih.govnih.gov For certain 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones, a preference for the chair-boat conformation has also been observed, which is attributed to the repulsion between the nitrogen lone pairs. mathnet.ru
Variable-temperature ¹³C NMR studies have provided direct evidence for a dynamic equilibrium between two degenerate chair-boat conformers (CB ⇌ BC) in solution for some derivatives, rather than a fixed CC conformation. rsc.orgrsc.org This indicates that for these systems, the energy barrier for interconversion is low enough to be observed on the NMR timescale. rsc.org The chair-boat conformation can also be stabilized by the formation of an intramolecular hydrogen bond, for example, between a nitrogen lone pair and a hydroxyl group at the C9 position. researchgate.net
The boat-boat (BB) and twist-boat conformations are generally higher in energy compared to the CC and CB forms for the bicyclo[3.3.1]nonane framework. rsc.org The destabilizing steric factors in the BB conformer often rule out its existence in detectable amounts. rsc.org However, specific substitution patterns can force the ring system into these less common conformations.
While the BB form is rarely the ground state, theoretical studies on 3,7-diacetylbispidines have characterized "double twist" (TT) conformers. researchgate.net These TT forms were found to be significantly strained (more than 12 kcal mol⁻¹ above the optimal CC structure), making them unlikely to be populated in a conformational ensemble. researchgate.net
Influence of Substituents on this compound Conformation
Substituents on the this compound ring system are the primary determinants of its conformational preference. The size (steric effects) and electronic nature of the groups attached to the nitrogen atoms and the carbon framework can shift the equilibrium between the chair-chair, chair-boat, and other conformers. rsc.orgect-journal.kztandfonline.com
The nature of the substituents on the nitrogen atoms at positions 3 and 7 has a profound impact on the conformation. ect-journal.kz For instance, replacing hydrogen atoms with bulky alkyl or aryl groups can introduce significant steric interactions that dictate the ring's geometry.
In the case of 2,4,6,8-tetraaryl substituted derivatives, the bulky aryl groups create severe steric hindrance. nih.gov If these compounds were to adopt a twin-chair conformation with the aryl groups in equatorial positions, significant non-bonded interactions would arise. nih.gov To avoid this steric clash, as well as the electronic repulsion between the nitrogen lone pairs, the molecule adopts a chair-boat conformation. rsc.org
The electronic nature of the substituent also plays a crucial role. When the substituents on the nitrogen atoms are acyl groups, as in 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the conformation is different from that of 3,7-dialkyl derivatives. mathnet.ruresearchgate.net The delocalization of the nitrogen lone pair into the carbonyl group of the acetyl substituent reduces its steric and electronic influence. This reduction in lone pair-lone pair repulsion favors the chair-chair conformation for the diacetyl derivatives, whereas the dialkyl counterparts often prefer a chair-boat form. mathnet.ruresearchgate.net The introduction of small alkyl groups like methyl at the 1,5-positions, combined with bulky tert-butyl groups at the 3,7-positions, has been shown to result in a chair-boat conformation. mathnet.ru
Influence of N-Substituents on Conformation
| Substituent Type at N3, N7 | Other Key Substituents | Predominant Conformation | Primary Driving Factor | Reference |
|---|---|---|---|---|
| Alkyl groups | - | Chair-Boat | Repulsion between nitrogen lone pairs. | mathnet.ru |
| Acyl groups (e.g., Acetyl) | - | Chair-Chair | Reduced lone pair-lone pair repulsion due to delocalization into the carbonyl. | researchgate.net |
| H / Alkyl | 2,4,6,8-Tetraaryl | Chair-Boat | Avoidance of 1,3-diaxial steric repulsion between aryl groups. | rsc.org |
| tert-Butyl | 1,5-Dimethyl | Chair-Boat | Steric bulk of N-alkyl groups. | mathnet.ru |
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Reactivity and Reaction Mechanisms of 3,9 Diazabicyclo 3.3.1 Nonane
General Reactivity Profiles of the Bicyclic Amine Moiety
The reactivity of the 3,9-diazabicyclo[3.3.1]nonane system is fundamentally influenced by the presence of two nitrogen atoms within a conformationally restricted bicyclic framework. This structure typically adopts a chair-chair conformation to minimize steric strain. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. However, the accessibility and reactivity of these lone pairs are dictated by the rigid geometry of the scaffold.
The bicyclic nature imposes significant steric hindrance, which can influence the approach of reagents and the stereochemical outcome of reactions. Unlike flexible acyclic amines, the fixed spatial arrangement of the piperidine (B6355638) rings in the diazabicyclononane core can lead to high regio- and stereoselectivity in chemical transformations. The nitrogen at the 3-position and the one at the 9-position have different chemical environments, which can potentially be exploited for selective functionalization. The framework's rigidity also makes it a valuable scaffold in coordination chemistry, where it can act as a chelating ligand for various metal ions, with the coordination geometry being highly predictable. uni-heidelberg.demdpi.com
Functional Group Transformations on the this compound Scaffold
The inherent reactivity of the amine functional groups and the potential for substitution on the carbon skeleton allow for a variety of functional group transformations on the this compound scaffold.
The nitrogen atoms in the this compound scaffold are susceptible to oxidation. The reaction of related diazabicyclo[3.3.1]nonane systems with oxidizing agents like hydrogen peroxide or Oxone can lead to the formation of nitrone intermediates. rsc.org These nitrones are valuable synthetic intermediates that can undergo subsequent reactions, such as intramolecular cycloadditions, to form more complex polycyclic structures. For instance, oxidation of a secondary amine in a related piperidine derivative featuring an alkene unit led to a nitrone that spontaneously cyclized to construct a 2,6-diazabicyclo[3.3.1]nonane core. rsc.org
In the context of metal complexes, ligands derived from the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework can influence the redox properties of the coordinated metal center. uni-heidelberg.de While direct oxidation of the parent this compound is less commonly documented in isolation, the oxidation of its derivatives, particularly N-substituted variants, is a key transformation.
Table 1: Representative Oxidation Reactions on Diazabicyclo[3.3.1]nonane Analogs
| Starting Material Class | Oxidizing Agent | Intermediate/Product | Reference |
|---|---|---|---|
| N-alkenyl-piperidine derivative | Oxone / H₂O₂ | Nitrone / 2,6-Diazabicyclo[3.3.1]nonane | rsc.org |
Reduction reactions are crucial for modifying the this compound scaffold, particularly for derivatives containing carbonyl groups. A prominent example is the reduction of the C-9 keto group in 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) derivatives, which are common synthetic precursors. semanticscholar.orgect-journal.kz The Wolff-Kishner reduction, employing hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is frequently used to deoxygenate the C-9 position, yielding the corresponding 3,7-diazabicyclo[3.3.1]nonane. ect-journal.kzelsevierpure.commdpi.com
The stereochemical outcome of these reactions is largely controlled by the rigid bicyclic framework. The resulting diazabicyclononane product typically maintains a stable chair-chair conformation. semanticscholar.org This stereochemical control is vital for the synthesis of derivatives with specific three-dimensional arrangements, which is particularly important in medicinal chemistry and catalyst design.
Table 2: Common Reduction Reactions on Diazabicyclo[3.3.1]nonane Scaffolds
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives | Hydrazine hydrate, KOH, triethylene glycol | 3,7-Diazabicyclo[3.3.1]nonane derivatives | C=O → CH₂ | semanticscholar.orgect-journal.kzmdpi.com |
The nitrogen atoms of the this compound are nucleophilic centers and readily react with a variety of electrophiles. These electrophilic substitution reactions are fundamental for the derivatization of the scaffold.
N-Alkylation and N-Acylation: The secondary amine groups can be functionalized through reactions with alkyl halides or acylating agents. For example, related 3-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane systems have been successfully acetylated using acetic anhydride or derivatized with ethyl chloroformate. elsevierpure.comniscpr.res.in These reactions typically proceed under standard conditions and allow for the introduction of a wide range of substituents at the nitrogen atoms, modifying the compound's steric and electronic properties.
The general mechanism for these reactions involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide or acylating agent. scribd.com The conformational rigidity of the bicyclic system can influence the rate of these reactions compared to more flexible acyclic amines.
Rearrangement Reactions Involving the this compound Framework
While the this compound framework is generally stable, its derivatives can undergo rearrangement reactions under specific conditions, often leading to novel heterocyclic systems.
A notable example is the unexpected rearrangement of 2,4,6,8-tetraphenyl-3,9-diazabicyclo[3.3.1]nonan-9-one. researchgate.netresearchgate.net When this compound was subjected to Schmidt reaction conditions (hydrazoic acid in a chloroform-sulfuric acid mixture) with the intention of synthesizing the corresponding lactam, a rearrangement occurred. Instead of the expected product, the reaction yielded 5,7-diphenyl-5,6,7,8-tetrahydrobenzo[b]-1,6-naphthyridine. This transformation involves a complex cascade of bond-breaking and bond-forming events, fundamentally altering the bicyclic framework into a tetracyclic aromatic system. researchgate.net
Another relevant transformation is the intramolecular ring transformation observed in N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes. In solution, an equilibrium is established between the 2,6-dialkylated and 2,9-dialkylated isomers, proceeding through a common monocyclic intermediate. rsc.org These examples highlight the potential for the bicyclic framework to serve as a precursor to more complex molecular architectures through controlled rearrangement reactions.
Mechanisms of Key Synthetic Reactions: A Detailed Investigation
The synthesis and modification of the this compound scaffold rely on several key reactions with well-defined mechanisms.
Mannich Reaction: The construction of the related 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) core is often achieved via a double Mannich condensation. mdpi.comsemanticscholar.org This reaction typically involves a cyclic ketone (like a 4-piperidone derivative), formaldehyde (B43269), and a primary amine. The mechanism begins with the formation of an Eschenmoser-like iminium ion from the primary amine and formaldehyde. The ketone, in its enol or enolate form, then acts as a nucleophile, attacking the iminium ion. This process is repeated on the other side of the ketone, leading to a bicyclization that forms the rigid bispidinone framework. The reaction's efficiency is often high due to the template effect of the starting cyclic ketone.
Wolff-Kishner Reduction: As mentioned previously, this reaction is key for removing the C-9 carbonyl group. The mechanism involves the initial formation of a hydrazone by the reaction of hydrazine with the ketone. In the presence of a strong base (e.g., KOH), a proton is abstracted from the nitrogen, and the resulting anion undergoes a rearrangement to form a carbanion, with the expulsion of dinitrogen gas (N₂). The carbanion is then protonated by the solvent (e.g., triethylene glycol) to give the final reduced methylene (B1212753) group. The irreversible loss of stable N₂ gas drives the reaction to completion.
Schmidt Rearrangement and Naphthyridine Formation: In the case of the rearrangement of 2,4,6,8-tetraphenyl-3,9-diazabicyclo[3.3.1]nonan-9-one, the reaction deviates from the typical Schmidt pathway. researchgate.net Under strong acid conditions, protonation of the ketone is followed by the addition of hydrazoic acid. Instead of the expected migration of a carbon atom to the nitrogen to form a lactam, a more complex fragmentation and recyclization pathway is initiated. This alternative mechanism is likely favored due to the specific substitution pattern of the starting material, which stabilizes intermediates that lead to the formation of the thermodynamically stable aromatic naphthyridine product.
Advanced Spectroscopic and Diffraction Characterization of 3,9 Diazabicyclo 3.3.1 Nonane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 3,9-diazabicyclo[3.3.1]nonane systems. The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments offer a wealth of information regarding the conformational preferences and dynamic behavior of these molecules in solution.
Proton NMR (¹H NMR) spectroscopy is particularly powerful for determining the predominant conformation of the bicyclic framework. The this compound skeleton can, in principle, adopt several conformations, including a chair-chair, chair-boat, and boat-chair form. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are dihedral angle-dependent, as described by the Karplus equation, and thus provide critical information for conformational assignment.
In many derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane, the observation of a doublet of doublets for equatorial protons at C2, C4, C6, and C8 with large geminal coupling constants (around 10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz) is indicative of a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.org This chair-chair conformation is often the most stable arrangement, minimizing steric interactions. For instance, in N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the carbocyclic ring is confirmed to adopt a chair conformation. niscpr.res.in Similarly, studies on 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their decarbonylated derivatives have shown that they exist in a double chair conformation in deuterochloroform solution. researchgate.net However, the introduction of bulky substituents or specific functional groups can lead to other conformations, such as a chair-boat arrangement. researchgate.netresearchgate.net
The chemical shifts of the protons also provide valuable conformational clues. For example, the benzylic protons in N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes are deshielded compared to the parent amine, which can be explained by the anisotropic effect of the amide plane. niscpr.res.inniscpr.res.in
| Proton | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Conformational Information |
|---|---|---|---|
| Equatorial Protons (C2, C4, C6, C8) | Downfield relative to axial | ³J(Hax, Heq) ≈ 3.0-6.0 | Vicinal coupling constants are key to determining the chair or boat nature of the rings. |
| Axial Protons (C2, C4, C6, C8) | Upfield relative to equatorial | ³J(Hax, Hax) ≈ 10-13 | |
| Bridgehead Protons (C1, C5) | Variable | - | Chemical shift can be influenced by substituents. |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound system. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemical relationships.
| Carbon | Typical Chemical Shift Range (ppm) | Stereochemical Implications |
|---|---|---|
| C2, C4, C6, C8 | 40-60 | Sensitive to N-substituents and ring conformation. |
| C9 | ~30-40 (for CH₂) | Shift is highly dependent on the substituent at this position (e.g., C=O vs. CHOH). |
| C1, C5 (Bridgehead) | ~30-50 | Reflects the strain and overall geometry of the bicyclic system. |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound compounds and for establishing connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. It is instrumental in identifying which protons are adjacent to each other, confirming the connectivity of the piperidine rings. longdom.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons directly bonded to carbon atoms, providing a straightforward method for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure.
These 2D NMR methods, when used in combination, provide a comprehensive picture of the molecular structure, confirming the bicyclic framework and the positions of substituents. ipb.pt
Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of this compound systems. Molecules that undergo conformational changes at a rate comparable to the NMR timescale can exhibit temperature-dependent NMR spectra. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion (e.g., chair-chair to chair-boat interconversion) and rotation around single bonds. nih.gov
For example, variable temperature ¹H and ¹³C NMR studies of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one have revealed a rapid degenerate interconversion between chair-boat conformations in solution. researchgate.net The coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the conformational process. researchgate.netniscpr.res.innih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound compounds. The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), provides valuable structural information. The fragmentation of the bicyclic ring system can lead to characteristic ions that help to confirm the structure. For instance, the mass spectrum of 9-methyl-9-azabicyclo[3.3.1]nonane shows a specific fragmentation pattern that is characteristic of the bicyclic structure. nist.gov In a series of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones, the molecular ions were found to be quite abundant in their EI spectra, and their fragmentation patterns were elucidated. researchgate.net
| Ion | m/z | Significance |
|---|---|---|
| [M]+• | Molecular Weight | Confirms the molecular formula (with HRMS). |
| Fragment Ions | Variable | Provides structural information based on the fragmentation pathways of the bicyclic ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For the this compound core, characteristic IR absorptions include:
N-H stretching : For the parent compound or derivatives with N-H bonds, a peak or peaks in the region of 3300-3500 cm⁻¹ would be expected.
C-H stretching : Absorptions for aliphatic C-H bonds are typically observed in the 2850-3000 cm⁻¹ range.
C-N stretching : These vibrations usually appear in the 1000-1250 cm⁻¹ region.
If substituents are present, their characteristic IR absorptions will also be observed. For example, a carbonyl group (C=O) in a 9-oxo derivative would give rise to a strong absorption band in the region of 1680-1750 cm⁻¹. mdpi.comresearchgate.net The presence of hydroxyl groups would be indicated by a broad absorption in the 3200-3600 cm⁻¹ range. bellevuecollege.edu
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ketone) | 1680-1750 |
| C-N Stretch | 1000-1250 |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Potential interactions that would be analyzed include:
Hydrogen Bonding: The secondary amine protons (N-H) in the this compound scaffold would be strong hydrogen bond donors, likely interacting with nitrogen atoms on adjacent molecules (N-H···N). In derivatives or co-crystals, these N-H groups could also bond with other acceptor atoms like oxygen. These interactions are highly directional and significantly influence crystal packing, often leading to the formation of well-defined structural motifs such as chains, sheets, or three-dimensional networks.
C-H···π Interactions: In derivatives containing aromatic rings, weak hydrogen bonds between C-H groups and the π-systems of the rings could provide additional stabilization to the crystal lattice.
While detailed studies on related 3,7-diazabicyclo[3.3.1]nonane derivatives show extensive hydrogen-bonding networks that form features like zigzag ribbons and chains iucr.org, specific experimental data on the packing and intermolecular interactions for the 3,9-diaza isomer is not available in the reviewed literature.
Determination of Bond Lengths, Angles, and Dihedral Angles
Single-crystal X-ray diffraction is the most powerful method for obtaining precise measurements of a molecule's internal geometry. This data is fundamental to understanding its chemical behavior and conformational preferences.
For a this compound compound, a crystallographic study would determine:
Bond Lengths: The distances between covalently bonded atoms (e.g., C-C, C-N, N-H). These values provide insight into the bonding characteristics, such as bond order and hybridization.
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-N). These are critical for defining the geometry of the piperidine-like rings within the bicyclic system.
Dihedral (Torsion) Angles: The angles between four atoms, which describe the conformation of the rings (e.g., chair, boat, or twist-boat). For the bicyclo[3.3.1]nonane framework, the relative orientation of the two rings is of particular interest. Studies on the analogous 3,7-diazabicyclo[3.3.1]nonane system show that it can adopt various conformations, including chair-chair, chair-boat, and twin-boat, depending on the substituents nih.goviucr.org.
Without experimental crystallographic data for this compound, it is not possible to provide a table of its specific bond lengths and angles. Theoretical calculations could predict these parameters, but they would lack the validation of an experimental solid-state structure determination.
Theoretical and Computational Investigations of 3,9 Diazabicyclo 3.3.1 Nonane
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of diazabicyclo[3.3.1]nonane derivatives. nih.govd-nb.inforesearchgate.net These studies provide a balance between computational cost and accuracy, making them suitable for analyzing the complex potential energy surfaces and electronic characteristics of this bicyclic system.
The 3,9-diazabicyclo[3.3.1]nonane framework, like its carbocyclic and other heteroatomic analogs, can exist in several conformations, primarily the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. rsc.org DFT calculations are instrumental in optimizing the geometries of these conformers and determining their relative stabilities.
For the parent bicyclo[3.3.1]nonane system and its derivatives, the twin-chair conformation is generally the most stable. rsc.org However, the introduction of heteroatoms and substituents can alter the conformational landscape. DFT studies on related 3,7-diazabicyclo[3.3.1]nonane systems have shown that the nature of the substituents on the nitrogen atoms is critical in dictating the preferred conformation. rsc.org For instance, N,N'-diacyl derivatives tend to favor the twin-chair conformation due to the planar geometry at the nitrogen atoms, while N,N'-dialkyl or N,N'-diarylsulfonyl derivatives often prefer a boat-chair conformation because of the pyramidal geometry at the nitrogens. rsc.org In a study on 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, DFT optimization at the B3LYP/6–31G(d,p) level confirmed that the two piperidine (B6355638) rings adopt distorted-chair conformations. nih.gov
The energy difference between these conformers is often small, suggesting that multiple conformations can coexist in equilibrium. For the related bicyclo[3.3.1]nonan-9-one, DFT calculations revealed a free energy difference of about 1 kcal/mol between the twin-chair and boat-chair forms. researchgate.net For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the CC conformation is optimal for the bicyclic skeleton. researchgate.net
| Conformation | Typical Relative Stability | Key Structural Features |
| Twin-Chair (CC) | Most stable for many derivatives | Both six-membered rings are in a chair conformation. rsc.org |
| Boat-Chair (BC) | Can be preferred with specific N-substituents | One ring is in a boat form, the other in a chair form. rsc.orgrsc.org |
| Twin-Boat (BB) | Generally the least stable | Both rings adopt a boat conformation, leading to steric strain. rsc.org |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov
DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. For derivatives of the diazabicyclo[3.3.1]nonane core, HOMO-LUMO analysis helps to characterize the electron density and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical and biological activity. nih.gov In computational studies of various heterocyclic compounds, the HOMO-LUMO gap has been used to explain charge transfer interactions within the molecule and to correlate with its bioactivity. irjweb.comajchem-a.com For example, in one study, a large HOMO-LUMO energy gap of 4.4871 eV was calculated for an imidazole (B134444) derivative, reflecting its high stability. irjweb.com Such analyses for this compound derivatives are vital in drug design to understand how modifications to the scaffold affect its electronic properties and, consequently, its interactions with biological targets. nih.gov
| Parameter | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron (nucleophilicity). nih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron (electrophilicity). nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov |
DFT calculations provide a reliable method for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This predictive capability is invaluable for structure elucidation and for validating experimental findings. d-nb.info
By calculating the magnetic shielding tensors, DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za These theoretical spectra are often compared with experimental data to confirm the proposed structure and stereochemistry of newly synthesized this compound derivatives. nih.gov Discrepancies between calculated and experimental spectra can help to revise an incorrectly assigned structure. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP/6-31G(d,p) often yielding results that are in good agreement with experimental values. scielo.org.za
Similarly, the calculation of vibrational frequencies via DFT allows for the prediction of IR spectra. scielo.org.za These predicted spectra help in assigning the vibrational modes observed in experimental IR spectroscopy, providing further confirmation of the molecular structure. The calculated frequencies are often scaled by an empirical factor to better match the experimental data. d-nb.info
Ab Initio Calculations for High-Level Energetic and Structural Predictions
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for energetic and structural predictions, albeit at a greater computational expense. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) are employed for a more rigorous treatment of electron correlation.
Ab initio studies on bicyclo[3.3.1]nonane systems have been used to investigate conformational energies and barriers to inversion. researchgate.net For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, calculations using the MP2 method with a cc-pVTZ basis set were performed to optimize structures, characterize them as minima on the potential energy surface, and calculate zero-point energy corrections. researchgate.net These high-level calculations confirmed that the twin-chair (CC) conformation is the most stable, but also characterized the boat-chair (BC) and twin-twist (TT) conformers. The results suggested that BC conformers are close enough in energy to be considered in conformational analyses, while TT conformers are significantly more strained and can likely be neglected. researchgate.net In studies of dysprosium(III) complexes with bispidine (3,7-diazabicyclo[3.3.1]nonane) ligands, ab initio calculations were essential to confirm experimentally determined magnetic properties and energy barriers. d-nb.info
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the environment, such as solvent effects. researchgate.net While DFT and ab initio methods typically model molecules in the gas phase or with implicit solvent models, MD simulations explicitly model the solvent molecules, offering a more realistic picture of the molecule's behavior in solution. researchgate.net
MD simulations can reveal the transitions between different conformations (e.g., chair-chair to chair-boat), which is crucial for understanding the dynamic equilibrium of the this compound ring system. researchgate.net These simulations can also elucidate the role of solvent in stabilizing certain conformers. For example, polar solvents might stabilize a conformer with a larger dipole moment through favorable solute-solvent interactions. researchgate.net In a study of a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative, MD simulations were used to confirm its binding modes in the AMPA receptor. researchgate.net
Molecular Modeling and Docking Studies for Structure-Activity Relationship Hypotheses
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds. Molecular modeling and docking studies are essential computational tools used to understand how these molecules interact with biological targets like receptors and enzymes, and to formulate structure-activity relationship (SAR) hypotheses. rsc.orgnih.gov
Docking simulations predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov These studies have been performed on this compound derivatives to rationalize their biological activity. For instance, in the development of maraviroc (B1676071) analogues, where the original tropane (B1204802) moiety was replaced with a this compound system, docking studies were used to predict the binding mode within the CCR5 receptor and explain the observed antiviral activity. rsc.org Similarly, docking studies on sulfur-bridged diazabicyclo[3.3.1]nonanes helped to disclose the specific pattern of interactions with opioid receptors. nih.gov These computational models allow researchers to hypothesize how modifications to the bicyclic scaffold—such as changing substituents or altering stereochemistry—might enhance binding affinity and selectivity, thereby guiding the design of more potent and specific therapeutic agents.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) studies represent a computational and mathematical modeling approach aimed at establishing a relationship between the structural or molecular properties of a series of compounds and their physicochemical properties. While extensive QSPR studies specifically targeting this compound derivatives are not widely documented in publicly available literature, the principles of QSPR can be applied to this class of compounds to predict their properties. Such studies are crucial for designing novel derivatives with desired characteristics for various applications in materials science, coordination chemistry, and medicinal chemistry.
The fundamental premise of QSPR is that the physicochemical properties of a chemical compound are determined by its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop mathematical models that can predict the properties of yet-to-be-synthesized compounds. This in-silico approach can significantly reduce the time and cost associated with experimental synthesis and characterization.
A typical QSPR study involves the following steps:
Data Set Selection: A series of this compound derivatives with experimentally determined values for a specific property of interest (e.g., solubility, boiling point, or stability of their metal complexes) is selected.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular volume and surface area.
Electronic descriptors: Describing the electronic properties of the molecule, such as dipole moment and orbital energies.
Physicochemical descriptors: Such as logP (lipophilicity).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the experimental property.
Model Validation: The predictive power of the developed QSPR model is rigorously evaluated using statistical validation techniques, including internal validation (e.g., cross-validation) and external validation (using a separate set of compounds not used in model development).
For this compound derivatives, QSPR studies could be particularly valuable for predicting properties such as the stability of their coordination complexes, their solubility in various solvents, and their potential as ligands in catalysis. The conformational flexibility of the bicyclic scaffold and the nature of the substituents on the nitrogen atoms would be key structural features to capture with appropriate molecular descriptors.
The following interactive data table provides a hypothetical example of the types of molecular descriptors and properties that would be considered in a QSPR study of this compound derivatives. The property to be predicted in this hypothetical case is the stability constant (log K) of their copper (II) complexes.
| Derivative | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted log K |
| 1 | -H | 126.20 | -0.85 | 24.06 | 1.5 | 8.2 |
| 2 | -CH₃ | 140.23 | -0.35 | 24.06 | 1.6 | 8.5 |
| 3 | -C₂H₅ | 154.26 | 0.15 | 24.06 | 1.7 | 8.7 |
| 4 | -CH₂Ph | 216.32 | 2.15 | 24.06 | 1.9 | 9.1 |
| 5 | -COCH₃ | 168.22 | -0.90 | 41.13 | 3.8 | 7.5 |
Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the components of a QSPR study.
Detailed research findings from such a QSPR study would involve the identification of the most influential molecular descriptors for the property of interest. For instance, a hypothetical QSPR model for the stability of copper (II) complexes of this compound derivatives might reveal that electronic descriptors, such as the partial charge on the nitrogen atoms, and steric descriptors, related to the size of the substituents, are the most critical factors. A resulting QSPR equation might take a form like:
log K = β₀ + β₁(Electronic Descriptor) + β₂(Steric Descriptor) + ...
Where β coefficients represent the contribution of each descriptor to the predicted property. Such models provide valuable insights into the structure-property relationships and can guide the rational design of new this compound derivatives with tailored properties.
Applications of 3,9 Diazabicyclo 3.3.1 Nonane in Advanced Chemical Domains
Utilization in Organic Synthesis as Building Blocks and Intermediates
The 3,9-diazabicyclo[3.3.1]nonane framework serves as a foundational structure in the creation of more complex chemical entities. Its inherent rigidity and functional handles make it an attractive starting point for the synthesis of diverse heterocyclic compounds and intricate organic molecules.
Scaffold for Heterocyclic Compound Synthesis
The this compound moiety is a privileged scaffold for the synthesis of novel heterocyclic systems. A notable example is its use in the construction of indolo annulated tricyclic structures. Through a sequence involving a stereoselective Ugi four-component reaction followed by a Pictet-Spengler cyclization, the strained tricyclic this compound system can be efficiently formed. nih.gov This convergent synthetic route is particularly valuable as these indolo-annulated systems are substructures of various alkaloids. nih.gov The initial Ugi reaction brings together an α-amino acid, an oxo component, an isocyanide, and an amine, and the subsequent acid-catalyzed cyclization of the Ugi product yields the final tricyclic scaffold. nih.gov
A key advantage of this methodology is the ability to introduce the necessary functional groups for the Pictet-Spengler reaction through the careful selection of the initial components of the Ugi reaction. nih.gov For instance, an electron-rich aromatic group like tryptophan can be incorporated via the α-amino acid component, while an oxo group can be introduced through the primary amine. nih.gov
Synthesis of Complex Organic Molecules
Beyond its role as a scaffold for new heterocyclic systems, this compound derivatives serve as crucial intermediates in the synthesis of complex organic molecules with specific biological activities. unife.it For instance, a series of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes have been synthesized and evaluated for their binding affinity towards opioid receptors. unife.it Molecular modeling studies of these compounds have suggested that the trimethylene loop of the this compound core plays a vital role in modulating their affinity for the μ-opioid receptor by fitting into lipophilic pockets of the receptor. unife.it
The synthesis of these complex molecules often involves the derivatization of the nitrogen atoms of the bicyclic core, allowing for the introduction of various substituents that can fine-tune the molecule's properties. The rigid framework of the this compound ensures that the appended functional groups are held in a well-defined spatial arrangement, which is crucial for their interaction with biological targets.
Role in Catalysis and Organocatalysis
The presence of two nitrogen atoms within a constrained bicyclic system makes this compound and its derivatives attractive candidates for applications in catalysis, both as ligands for transition metals and as organocatalysts.
Ligand Design for Transition Metal Catalysis
While the coordination chemistry of the isomeric 3,7-diazabicyclo[3.3.1]nonane (bispidine) is more extensively studied, derivatives of this compound are also recognized for their potential as ligands in transition-metal catalysis. The nitrogen atoms can act as donor sites, coordinating to a metal center and influencing its catalytic activity. The rigid backbone of the ligand can enforce specific coordination geometries around the metal, which can in turn lead to enhanced selectivity in catalytic transformations.
Tert-butyl this compound-9-carboxylate is a derivative that finds utility as a ligand in transition-metal complexes. The unique bicyclic structure provides a stable and predictable coordination environment for the metal ion.
Contributions to Coordination Chemistry
The coordination chemistry of diazabicyclo[3.3.1]nonane isomers has been a subject of considerable interest, primarily focusing on the 3,7-isomer (bispidine) due to its ability to form stable complexes with a variety of metal ions. mdpi.com These bispidine-type ligands are known for their rigidity and their capacity to encapsulate metal ions, which influences the thermodynamic stability, metal ion selectivity, and redox properties of the resulting complexes. mdpi.com
While the coordination chemistry of this compound is less explored, the fundamental principles of ligand-metal interactions still apply. The two nitrogen atoms can act as a bidentate ligand, coordinating to a single metal center. The distance and orientation between the nitrogen atoms, dictated by the bicyclic framework, will determine the size of the metal ion that can be effectively chelated and the geometry of the resulting coordination complex. The potential for forming stable and selective metal complexes suggests that this compound and its derivatives are promising candidates for further exploration in the field of coordination chemistry, with potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.
Applications in Materials Science
The rigid bicyclic structure of this compound and its derivatives makes it a valuable scaffold in the field of materials science. Its unique conformational properties and the presence of two nitrogen atoms for further functionalization allow for its incorporation into various advanced materials, from polymers to nanomaterials.
Incorporation into Polymer Architectures
The this compound moiety can be incorporated into polymer backbones to impart specific properties such as thermal stability, rigidity, and chelating abilities. Bicyclic monomers derived from diazabicyclononane, such as bicyclic ureas and lactams, are suitable for polymerization reactions. For instance, bicyclic ureas can be prepared through the carbonylation of the corresponding diamine and subsequently undergo anionic polymerization. mdpi.com The bicyclo[3.3.1]nonane-N-bridgehead ureas have been noted for their stability, which is attributed to electron donation from the non-bridgehead nitrogen atom to the carbonyl group. mdpi.com These molecules typically adopt a chair-boat conformation. mdpi.com
While most atom-bridged bicyclic compounds are known to polymerize, bicyclo[3.3.1]nonanes are among the exceptions, although N-bridgehead anti-Bredt lactams derived from this scaffold do polymerize. mdpi.com The polymerization of such monomers can lead to the formation of polymers with unique architectures and potential applications in areas such as high-performance plastics and functional materials. The properties of these polymers can be tailored by modifying the substituents on the diazabicyclononane ring. The rigid nature of the bicyclic unit can enhance the mechanical strength and thermal resistance of the resulting polymers.
Development of Nanomaterials with Diazabicyclo[3.3.1]nonane Moieties
The functionalization of nanomaterials with this compound moieties offers a pathway to novel materials with tailored properties for applications in catalysis, sensing, and drug delivery. While direct examples of this compound in nanomaterials are emerging, the principles can be inferred from related diazabicyclo compounds used in the construction of metal-organic frameworks (MOFs) and the functionalization of nanoparticles.
MOFs are porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The diazabicyclo[3.3.1]nonane scaffold, with its two nitrogen atoms, can act as a ditopic ligand for the construction of MOFs. The rigidity of the bicyclic core can help in the formation of well-defined porous structures. By choosing appropriate metal ions and modifying the diazabicyclononane ligand, it is possible to control the pore size, shape, and functionality of the resulting MOF, making them suitable for gas storage, separation, and catalysis. researchgate.netnih.gov
Furthermore, diazabicyclononane derivatives can be used to functionalize the surface of nanoparticles, such as gold nanoparticles. mdpi.com The nitrogen atoms can serve as anchoring points to the nanoparticle surface, while the rest of the molecule can be modified to introduce specific functionalities. For example, attaching targeting ligands or therapeutic agents to the diazabicyclononane scaffold on a nanoparticle could lead to the development of targeted drug delivery systems. The rigid structure of the diazabicyclononane can also influence the self-assembly of functionalized nanoparticles into ordered superstructures.
Design Principles for Bioactive Diazabicyclo[3.3.1]nonane Scaffolds
The this compound skeleton is a privileged scaffold in medicinal chemistry due to its rigid conformation, which reduces the entropic penalty upon binding to a biological target, and the presence of two nitrogen atoms that can be functionalized to interact with specific receptors and enzymes. nih.gov
Structural Versatility and Modifications for Pharmacological Activity Modulation
The pharmacological activity of this compound derivatives can be finely tuned through structural modifications. The nitrogen atoms at positions 3 and 9 are key handles for introducing a wide variety of substituents, which can modulate the compound's affinity and selectivity for different biological targets. nih.gov For example, in the context of opioid receptor ligands, modifications at the N-9 position with arylpropenyl groups have been shown to significantly influence the affinity for μ-opioid receptors. unife.it
The synthesis of a library of 3-thia-7,9-diazabicyclo[3.3.1]nonanes, a bioisostere of the this compound scaffold, demonstrated that substitutions on the arylpropenyl chain at the 9-position could modulate μ-receptor affinity and selectivity. unife.it This highlights the importance of the spatial arrangement and electronic properties of the substituents in determining the pharmacological profile. The introduction of different functional groups allows for the exploration of a vast chemical space and the optimization of drug-like properties.
Table 1: Examples of Structural Modifications on the this compound Scaffold and their Effect on μ-Opioid Receptor Affinity.
| Compound | N-9 Substituent | Ki (nM) for μ-receptor | Reference |
| 1a | 9-cinnamyl-3-propionyl | 13 | unife.it |
| 1b | 9-[(2E)-3-phenylbut-2-enyl]-3-propionyl | 91 | unife.it |
| 2i | (E) 9-[3'-(3-chlorophenyl)-but-2'-en-1'-yl]-7-propionyl (thia-analog) | 85 | unife.it |
Scaffold Design for Specific Molecular Target Interaction (e.g., Receptors, Enzymes)
The rigid framework of the this compound scaffold allows for the precise positioning of pharmacophoric elements to interact with specific molecular targets. This is particularly evident in the design of ligands for opioid and nicotinic acetylcholine receptors (nAChRs).
For μ-opioid receptors, molecular modeling studies suggest that the trimethylene loop of the this compound scaffold plays a crucial role in the ligand-receptor interaction. unife.it The design of novel derivatives involves orienting key functional groups, such as an aromatic ring and a basic nitrogen atom, in a spatial arrangement that mimics the binding mode of known opioid agonists like fentanyl. unife.it
In the case of nAChRs, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, a close structural relative, has been extensively studied. The two nitrogen atoms can act as hydrogen bond acceptors or be part of a cationic center, crucial for interaction with the receptor's binding site. The distance and orientation between these nitrogen atoms, dictated by the rigid bicyclic structure, are key determinants of subtype selectivity.
Development of Hybrid Molecules Incorporating Diazabicyclo[3.3.1]nonane
The this compound scaffold can be incorporated into hybrid molecules to combine the pharmacological properties of different pharmacophores, leading to multifunctional ligands. This approach aims to address complex diseases by simultaneously modulating multiple biological targets.
An example of this strategy is the development of molecules that target both opioid and other central nervous system receptors. By attaching a known pharmacophore for a specific receptor to the diazabicyclononane scaffold, which itself can be designed to interact with another target, it is possible to create hybrid molecules with a unique pharmacological profile. These hybrid molecules may offer advantages in terms of enhanced efficacy, reduced side effects, or a modified pharmacokinetic profile compared to the individual components. The rigid diazabicyclononane core serves as a molecular platform to hold the different pharmacophoric elements in a defined spatial orientation, which is critical for their simultaneous interaction with multiple targets.
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of 3,9-Diazabicyclo[3.3.1]nonane Isomers
The development of stereoselective synthetic methods is crucial for unlocking the full potential of chiral bispidine derivatives in asymmetric catalysis and medicinal chemistry. While traditional syntheses often rely on double Mannich reactions, contemporary research is focused on achieving high levels of stereocontrol. colab.wsect-journal.kzsemanticscholar.org
One emerging trend is the use of chiral organocatalysts to facilitate the enantioselective formation of the bicyclic core. For instance, unique chiral amine organocatalysts with a bispidine structure have proven effective in diastereo- and enantioselective Mannich reactions of isatin (B1672199) ketimines with ketones. nih.govacs.org This approach yields complex 3-substituted 3-amino-2-oxindoles with adjacent tertiary and quaternary stereocenters in excellent yields and stereoselectivities. acs.org Another strategy involves the organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction, to construct highly substituted and functionalized 1-azabicyclo[3.3.1]nonanes, which are structural isomers of the morphan moiety. rsc.org These methods provide access to scaffolds with multiple contiguous stereocenters. rsc.org
Researchers are also exploring desymmetrization and cascade reactions of prochiral starting materials to create various chiral bicyclo[3.3.1]nonanes and their aza-analogs, highlighting the potential for further development in organocatalytic asymmetric synthesis of these frameworks. researchgate.net
Exploration of Novel Reactivity and Unconventional Transformations
Beyond established synthetic routes, researchers are investigating novel reactivity patterns of the this compound scaffold to access new chemical space. The inherent strain and electronic properties of the bicyclic system can be harnessed for unconventional transformations.
Functionalization of the bispidine core at various positions, including the nitrogen atoms and the carbon backbone, allows for the fine-tuning of its steric and electronic properties. nih.gov A versatile synthesis route has been developed starting from 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, allowing for the alkylation of both secondary amines with modified benzyl (B1604629) groups containing various functionalities. researchgate.net This opens the door to further modifications, such as introducing azide (B81097) groups for conjugation to biomolecules via click chemistry. researchgate.net
The unusual reactivity of NH-bispidines has also been observed in the Michael addition to p-nitrostyrene, where the bispidine acts as an initiator, forming an adduct that serves as the true catalyst for the reaction. semanticscholar.org Furthermore, ring-opening reactions of related strained systems, such as the treatment of 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride with aqueous alkali, can lead to a stereoselective formation of functionalized 3,7-diazabicyclo[3.3.1]nonan-9-ol derivatives through an intramolecular redox hydride transfer. researchgate.net
Development of Advanced Computational Models for Precise Property Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound systems. Advanced modeling techniques are being employed to elucidate conformational preferences, reaction mechanisms, and the properties of their metal complexes.
Density Functional Theory (DFT) is widely used to study the structures, stabilities, isomerism, and spectroscopic properties of bispidine complexes. nih.gov Such calculations have revealed that the description of bonding and spin distribution in copper(II) bispidine complexes is highly dependent on the chosen functional. nih.gov For instance, DFT modeling has been used to analyze the barriers and mechanisms of N-C(O) bond rotation in 3,7-diacyl bispidines, revealing that the inversion proceeds through a conformational change to a chair-boat form rather than a direct inversion in the double-chair conformation. nih.govsemanticscholar.org
Computational studies are also crucial for rationalizing biological activity and designing new derivatives. unimib.it Docking studies of ferrocene-substituted bispidines into the binding sites of serine proteases like thrombin and factor Xa have shown how the bispidine scaffold arranges substituents in 3D space to interact with protein pockets. mathnet.ru Furthermore, combined structural and theoretical investigations on differently substituted bispidine ligands are used to predict their potential to form coordination polymers and the dynamic properties of these materials. rsc.org
Table 1: Computational Methods in this compound Research
| Computational Method | Application | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of barriers and mechanism of N-C(O) bond rotation in diacyl bispidines. nih.govsemanticscholar.org | Inversion proceeds via a chair-boat intermediate, not direct rotation in the chair-chair conformation. nih.govsemanticscholar.org |
| DFT and ab initio methods | Computation of structures, stabilities, and spectroscopic properties of copper(II) bispidine complexes. nih.gov | The choice of DFT functional significantly impacts the description of bonding and spin density. nih.gov |
| Molecular Docking | Study of ferrocene-substituted bispidines as serine protease inhibitors. mathnet.ru | The bispidine scaffold provides a specific 3D arrangement for substituents to fit into enzyme active sites. mathnet.ru |
| Quantum Chemical Calculations | Investigation of solution conformations of diacyl bispidines. semanticscholar.org | Revealed an unexpected mechanism for amide bond inversion. semanticscholar.org |
| Conformational Analysis & Docking | Rationalization of antiviral activity of maraviroc (B1676071) analogues. nih.gov | Determined conformational preferences and correlated them with biological data. nih.gov |
Innovative Applications in Catalysis and Supramolecular Chemistry
The rigid framework of this compound makes it an exceptional scaffold for ligands in catalysis and building blocks in supramolecular chemistry. rsc.orgnih.gov Its ability to be functionalized allows for the creation of a diverse range of ligands with varying denticities and donor sets for numerous metal ions. rsc.orgresearchgate.net
In catalysis, bispidine-based copper(II) complexes have been used to catalyze aziridination reactions, while nickel(II) complexes facilitate C-C bond formation. mdpi.com Chiral bispidine derivatives containing monoterpenoid fragments have been studied as ligands in the nickel-catalyzed addition of diethylzinc (B1219324) to chalcones. nih.gov Furthermore, bispidine-based chiral amine catalysts are efficient in asymmetric Mannich reactions. nih.gov The rigid ligand structure imparts unique coordination geometries, influencing the stability and selectivity of their metal complexes. mdpi.comacs.org
In supramolecular chemistry, the bicyclo[3.3.1]nonane scaffold is used to create cavity-containing compounds for host-guest systems. lu.selu.se Bispidine ligands have been instrumental in constructing one-dimensional coordination polymers (1D CPs) that exhibit remarkable dynamic properties, including the selective adsorption of volatile organic compounds (VOCs). nih.gov These materials can undergo significant structural reorganization to accommodate guest molecules. nih.gov The predictable shapes of bispidine complexes, which are often identical in solution and the solid state, make them reliable components for designing complex supramolecular architectures. researchgate.net
Design of New Generation Diazabicyclo[3.3.1]nonane Scaffolds for Chemical Biology Tools
The unique structural features of the this compound scaffold have made it a "privileged scaffold" for applications in medicinal chemistry and chemical biology. researchgate.net Its rigid framework allows for the precise positioning of functional groups to interact with biological targets such as ion channels, G-protein coupled receptors, and enzymes. researchgate.net
Bispidine-based chelators are highly promising for radiopharmaceutical applications due to their ability to form stable and inert complexes with various metal ions, including those used in diagnostics and therapy. researchgate.netmdpi.com For instance, picolinate-appended bispidine ligands strongly bind Cu(II) and have been functionalized for coupling to tumor-targeting molecules for use in small animal PET imaging. colab.ws
Furthermore, the bispidine scaffold is being incorporated into molecular probes. Iron(II) complexes of bispidines are being developed as magnetogenic probes that can switch from a diamagnetic to a paramagnetic state in response to a chemical analyte. researchgate.net The scaffold is also being explored in the design of molecular machines, where bispidine diamides exhibit motor-like rotational dynamics that can be controlled by solvent, temperature, and chirality, offering potential for developing biologically relevant synthetic molecular motors. rsc.org The development of analogues of known drugs, such as the antiviral maraviroc, by replacing its tropane (B1204802) moiety with a this compound system, demonstrates another avenue for creating new bioactive molecules. unimib.itnih.gov
Table 2: Applications of Bispidine Scaffolds in Chemical Biology
| Application Area | Example | Key Feature |
|---|---|---|
| Radiopharmaceuticals | 64Cu-labeled bispidine complexes for PET imaging. colab.ws | High stability and inertness of the metal complex. colab.ws |
| Molecular Probes | Iron(II) bispidine complexes as magnetogenic probes. researchgate.net | Analyte-responsive switch between diamagnetic and paramagnetic states. researchgate.net |
| Molecular Machines | Bispidine diamides exhibiting controlled rotational motion. rsc.org | Chirality and solvent-dependent directional rotation. rsc.org |
| Bioactive Molecules | Maraviroc analogues for antiviral activity. unimib.itnih.gov | The rigid scaffold serves as a bioisostere for other bicyclic systems. unimib.itnih.gov |
| Enzyme Inhibition | Ferrocene-substituted bispidines as protease inhibitors. mathnet.ru | Precise 3D positioning of pharmacophores. mathnet.ru |
High-Throughput Synthesis and Screening of Diazabicyclo[3.3.1]nonane Libraries
To fully exploit the potential of the this compound scaffold, the development of high-throughput synthesis and screening methods is essential. The modular nature of the Mannich condensation and other synthetic routes makes the bispidine core amenable to combinatorial approaches, allowing for the rapid generation of diverse libraries of compounds. ect-journal.kzacs.org
The synthesis of bispidine derivatives often involves a one-step double-Mannich reaction, which is suitable for creating libraries by varying the ketone, amine, and aldehyde components. acs.org This allows for the introduction of a wide variety of substituents at both the carbon scaffold and the nitrogen atoms, enabling the tuning of electronic and steric properties. nih.gov By employing automated synthesis platforms, large numbers of analogs can be prepared efficiently.
Once synthesized, these libraries can be screened for a wide range of applications. For example, libraries of bispidine-based ligands can be screened for catalytic activity in various organic transformations. nih.gov In medicinal chemistry, high-throughput screening can identify derivatives with potent and selective activity against specific biological targets. researchgate.net The development of robust synthetic protocols for large-scale preparation is a key step towards these goals. researchgate.net The combination of combinatorial synthesis and rapid screening will accelerate the discovery of new bispidine-based molecules with novel functions in catalysis, materials science, and medicine.
Q & A
Q. What are the common synthetic routes for 3,9-Diazabicyclo[3.3.1]nonane (DBN) derivatives?
Methodological Answer: The synthesis of DBN derivatives typically involves:
- Double Mannich Reaction : A scalable method using tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde to form the bicyclic core .
- Prins Cyclization : Indium trichloride-mediated intramolecular cyclization of homoallyl alcohols and acetals to yield 3,9-dioxabicyclo derivatives .
- Crystallization-Induced Diastereomer Transformation (CIDT) : For asymmetric synthesis, (S)-phenylethylamine is used as a chiral auxiliary to achieve high stereoselectivity in oxime intermediates, followed by Beckmann rearrangement and reduction .
Q. What structural features of DBN influence its biological activity?
Methodological Answer:
- Conformational Flexibility : The bicyclic scaffold adopts twin-chair, chair-boat, or twin-boat conformations, affecting receptor binding. For example, the trimethylene loop in DBN fits lipophilic pockets of μ-opioid receptors .
- Substituent Effects : Modifications at C-7 (e.g., sulfur substitution) enhance lipophilicity and receptor selectivity. The 3-thia-7,9-DBN variant showed improved μ-receptor affinity compared to the parent structure .
Q. What biological activities are associated with the DBN scaffold?
Methodological Answer: DBN derivatives exhibit:
- Opioid Receptor Modulation : High affinity for μ- and δ-receptors, with SAR studies guiding substituent optimization .
- Nicotinic Acetylcholine Receptor (nAChR) Interaction : Structural analogs like cytisine bind α4β2* subtypes, influencing antidepressant and anti-addiction pathways .
- Antiviral Activity : Derivatives inhibit SARS-CoV-2 main protease (Mpro) at submicromolar concentrations via carbonyl group interactions .
Advanced Research Questions
Q. How can computational methods optimize DBN derivatives for receptor selectivity?
Methodological Answer:
- Docking Studies : Molecular modeling identifies critical interactions (e.g., lipophilic pockets in μ-receptors) .
- Density Functional Theory (DFT) : Analyzes electronic properties and conformational stability, as demonstrated in crystallography studies of 3,7-DBN derivatives .
- SAR-Driven Design : Replacements (e.g., sulfur at C-7) are validated via binding assays and functional activity tests (e.g., cAMP inhibition for opioid receptors) .
Q. What strategies improve ADMET properties of DBN-based therapeutics?
Methodological Answer:
- HBA Motif Introduction : Acyclic hydrogen bond acceptor (HBA) systems (e.g., carboxamides, sulfonamides) enhance solubility and reduce off-target effects .
- Salt Formation : Fumarate or HCl salts improve bioavailability and purification efficiency .
- Spacer Modifications : Ethylene or ethynylene linkers between the DBN core and aromatic groups balance lipophilicity and metabolic stability .
Q. How do crystallographic studies inform DBN derivative design?
Methodological Answer:
Q. What SAR trends govern nAChR subtype selectivity in DBN derivatives?
Methodological Answer: Key findings from binding assays (Ki values):
| Compound | α4β2* (nM) | α3β4* (nM) | Selectivity Ratio |
|---|---|---|---|
| Bispidine | 600 | >10,000 | >16.7 |
| N-tboc-13 | 45 | 1,300 | 28.9 |
| Carboxamide-35 | 12 | 850 | 70.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
